REACTION_CXSMILES
|
[CH2:1]([NH:4][C:5](=[O:18])[C:6]([C:16]#[N:17])=[N:7][NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[Br:15])[CH2:2][CH3:3].[Cl-].[Al+3].[Cl-].[Cl-].O1CCCC1.CO>C1(C)C=CC=CC=1.C(Cl)(Cl)Cl>[NH2:17][C:16]1[C:14]2[C:9](=[C:10]([Br:15])[CH:11]=[CH:12][CH:13]=2)[N:8]=[N:7][C:6]=1[C:5]([NH:4][CH2:1][CH2:2][CH3:3])=[O:18] |f:1.2.3.4|
|
Name
|
|
Quantity
|
195.4 g
|
Type
|
reactant
|
Smiles
|
C(CC)NC(C(=NNC1=C(C=CC=C1)Br)C#N)=O
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Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
295 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4 L
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
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Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
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CUSTOM
|
Details
|
After stirring for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A 22 L, 3-necked flask equipped with a mechanical stirrer
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Type
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TEMPERATURE
|
Details
|
thermometer, nitrogen inlet, reflux
|
Type
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ADDITION
|
Details
|
condenser, and addition funnel
|
Type
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CUSTOM
|
Details
|
the heat was removed
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in an ice bath to ≦10° C.
|
Type
|
ADDITION
|
Details
|
celite was added
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Type
|
ADDITION
|
Details
|
Water (680 mL) was added dropwise over 1 hr at ≦10° C
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
methylene chloride was added (8 L)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to ≦10° C.
|
Type
|
ADDITION
|
Details
|
10% sodium hydroxide (5.8 L) was added dropwise over 45 minutes at ≦10° C
|
Duration
|
45 min
|
Type
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STIRRING
|
Details
|
After stirring for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
tetrahydrofuran (2 L) was added
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was removed
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
WASH
|
Details
|
the filter cake washed with 2:1 methylene chloride
|
Type
|
ADDITION
|
Details
|
Note: Addition of fresh portions of methylene chloride
|
Type
|
FILTRATION
|
Details
|
the rather tedious filtration
|
Type
|
CUSTOM
|
Details
|
The phases of the filtrate were separated
|
Type
|
CUSTOM
|
Details
|
the organic phase was transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
Separation of the organic phase from the aqueous base as quickly
|
Type
|
CUSTOM
|
Details
|
hydrolysis of the propyl amide in the product
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to a dark brown solid
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISSOLUTION
|
Details
|
The crude solid (188 g) was then dissolved in hot methanol (6 L)
|
Type
|
ADDITION
|
Details
|
treated with activated charcoal (19 g)
|
Type
|
STIRRING
|
Details
|
stirred 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
FILTRATION
|
Details
|
filtered through celite while hot,
|
Type
|
CONCENTRATION
|
Details
|
concentrated to approximately 3 L
|
Type
|
CUSTOM
|
Details
|
to crystallize overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solids were collected
|
Type
|
WASH
|
Details
|
washed with diethyl ether (400 mL)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 50° C.
|
Type
|
CUSTOM
|
Details
|
to give a white crystalline solid
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to approximately 1 L
|
Type
|
CUSTOM
|
Details
|
a second crop obtained
|
Type
|
CUSTOM
|
Details
|
a third and fourth crop were obtained from additional recrystallizations
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(N=NC2=C(C=CC=C12)Br)C(=O)NCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 164.6 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |